molecular formula C9H9BrN4O B3361042 6-Bromo-9-(oxolan-2-yl)purine CAS No. 91003-84-8

6-Bromo-9-(oxolan-2-yl)purine

Cat. No.: B3361042
CAS No.: 91003-84-8
M. Wt: 269.1 g/mol
InChI Key: HGMXMGACSBZCTJ-UHFFFAOYSA-N
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Description

6-Bromo-9-(oxolan-2-yl)purine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a bromine atom at the 6th position and an oxolan-2-yl group at the 9th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-(oxolan-2-yl)purine typically involves the bromination of 9-(oxolan-2-yl)purine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-(oxolan-2-yl)purine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.

Scientific Research Applications

6-Bromo-9-(oxolan-2-yl)purine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-9-(oxolan-2-yl)purine involves its interaction with specific molecular targets and pathways. The bromine atom and the oxolan-2-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological processes by inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-9-(oxolan-2-yl)purine
  • 6-Iodo-9-(oxolan-2-yl)purine
  • 9-(Oxolan-2-yl)purine

Uniqueness

6-Bromo-9-(oxolan-2-yl)purine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromo-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXMGACSBZCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=CN=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287239
Record name 6-bromo-9-(oxolan-2-yl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91003-84-8
Record name NSC49812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-9-(oxolan-2-yl)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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